N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Synthesis
- Compounds bearing 1,3,4-oxadiazole structures are noted for their biological activities, prompting extensive research into their synthesis and potential applications. A study detailed the synthesis of N-substituted derivatives of these compounds, showing moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria (H. Khalid et al., 2016).
Chemical Stability and Rearrangement
- The chemical stability of compounds featuring piperidine and oxadiazole was explored, revealing their reactivity under specific conditions. This research could provide insights into the stability and reactive properties of ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate, which may be useful for further chemical modifications and applications (L. Kayukova et al., 2018).
Antimicrobial and Anti-inflammatory Applications
- Research on oxadiazole derivatives has demonstrated their significant potential in antimicrobial and anti-inflammatory applications. This suggests that compounds with similar structures, such as the specified ethyl benzoate derivative, could be explored for similar biomedical applications (Manisha Dhondising Rajput et al., 2020).
Allosteric Modulation
- Studies on allosteric modulation of receptors by compounds containing indole and piperidine suggest potential pharmacological applications. This indicates a possible research direction for the specified compound in the modulation of biological receptors (Martin R. Price et al., 2005).
Mechanism of Action
Target of Action
Both compounds contain anindole nucleus , which is known to bind with high affinity to multiple receptors . This suggests that these compounds may interact with a variety of biological targets.
Mode of Action
The presence of theindole nucleus in these compounds suggests that they may interact with their targets through electrophilic substitution , a common reaction for indole due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of thepiperidine moiety in the second compound suggests that it may have significant pharmacokinetic properties, as piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
Given the wide range of biological activities associated with indole derivatives , these compounds may have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-18-10-8-17(9-11-18)28-21(16-6-4-12-24-13-16)20(26-27-28)22(29)25-14-15-5-2-3-7-19(15)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYGAJFTVWIHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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